2-methyl-1,4-cyclohexanedione chemical structure and IUPAC name
2-methyl-1,4-cyclohexanedione chemical structure and IUPAC name
[1]
Chemical Identity & Structural Elucidation[1][2][3]
2-Methyl-1,4-cyclohexanedione is a cyclic diketone characterized by a six-membered carbon ring substituted with ketone groups at the 1 and 4 positions and a methyl group at the 2 position.[1] Unlike its more common isomer, 2-methyl-1,3-cyclohexanedione (a precursor to the Wieland-Miescher ketone), the 1,4-isomer lacks the structural capacity for stable intramolecular hydrogen bonding in its enol form, leading to distinct chemical behavior and reactivity profiles.[1]
Core Data Matrix[1]
| Property | Specification |
| IUPAC Name | 2-methylcyclohexane-1,4-dione |
| CAS Registry Number | 13742-19-3 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| SMILES | CC1CC(=O)CCC1=O |
| Physical State | Solid (Low melting point) |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform |
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme for the molecule.
Figure 1: Connectivity of 2-methyl-1,4-cyclohexanedione. The C1 and C4 positions host carbonyl groups, while the C2 position bears the methyl substituent.
Conformational Analysis & Tautomerism
Conformational Dynamics
While cyclohexane typically adopts a chair conformation to minimize torsional strain, 1,4-cyclohexanedione and its derivatives often exist in a dynamic equilibrium between a twist-boat and a chair conformation.[1]
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Dipole Minimization: The twist-boat form is often favored in 1,4-diones to minimize the net dipole moment and avoid the steric repulsion of the "flagpole" hydrogens found in the boat form, although the crystal structure of the parent 1,4-dione shows a twist-boat lattice.
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Steric Influence: The addition of the methyl group at C2 introduces 1,3-diaxial interactions if the ring adopts a chair form where the methyl is axial.[1] Therefore, the conformer with the equatorial methyl group is thermodynamically preferred.[1]
Tautomerism: The 1,4 vs. 1,3 Distinction
A critical distinction for researchers is the tautomeric behavior of this molecule compared to the 1,3-isomer.
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1,3-Cyclohexanedione: Forms a stable enol due to conjugation and intramolecular hydrogen bonding (pseudo-six-membered ring).[1]
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2-Methyl-1,4-Cyclohexanedione: The ketones are isolated.[1] Enolization at C2 or C3 does not yield a conjugated system with the C4 carbonyl.[1] Consequently, the diketo form is overwhelmingly favored in equilibrium.[1] This impacts reactivity, making the molecule less acidic (higher pKa) than its 1,3-counterpart.[1]
Synthetic Protocol: Oxidation of Diol Precursor
The most robust laboratory-scale synthesis involves the oxidation of 2-methyl-1,4-cyclohexanediol .[1] This precursor is readily obtained via the hydrogenation of methylhydroquinone or 2-methyl-1,4-benzoquinone.[1] The following protocol utilizes Jones Reagent (Chromic acid), a standard method for converting secondary alcohols to ketones with high fidelity.
Reagents & Equipment[1][4]
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Substrate: 2-Methyl-1,4-cyclohexanediol (10 mmol)
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Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄)
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Solvent: Acetone (HPLC Grade)
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Quenching Agent: Isopropyl alcohol
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Apparatus: 3-neck round bottom flask, addition funnel, magnetic stirrer, ice bath.[1]
Step-by-Step Methodology
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Preparation: Dissolve 1.30 g (10 mmol) of 2-methyl-1,4-cyclohexanediol in 30 mL of acetone in the round-bottom flask. Cool the solution to 0°C using an ice bath.
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Oxidation: Add Jones Reagent dropwise via the addition funnel.[1] The orange reagent will turn green (Cr³⁺ formation) upon contact with the alcohol.[1][2]
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Critical Checkpoint: Continue addition until the orange color persists for >1 minute, indicating excess oxidant.[1]
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-
Quenching: Add 1-2 mL of isopropyl alcohol dropwise to consume excess oxidant. The solution should return to a green suspension.[1]
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Workup:
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Purification: Concentrate under reduced pressure. The crude product can be recrystallized from CCl₄ or purified via flash column chromatography (Silica gel, Hexane:EtOAc 4:1).[1]
Reaction Workflow Diagram
Figure 2: Process flow for the Jones Oxidation synthesis route.
Analytical Characterization
To validate the synthesis, the following spectroscopic data should be referenced.
Nuclear Magnetic Resonance (NMR) Prediction
Due to the lack of symmetry caused by the C2-methyl group, the ¹H-NMR spectrum is more complex than the unsubstituted parent.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | 1.10 - 1.15 | Doublet (d) | 3H | Methyl group at C2 |
| C2-H | 2.60 - 2.80 | Multiplet (m) | 1H | Methine proton alpha to ketone |
| C3-H, C5-H, C6-H | 2.30 - 2.60 | Complex Multiplets | 6H | Ring methylene protons |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z 126
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Base Peak: Typically m/z 55 or 42 (fragmentation of the ring).[1]
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Fragmentation Pattern: Loss of CO (M-28) is characteristic of cyclic ketones.[1]
Applications in Pharmacophore Development
2-Methyl-1,4-cyclohexanedione serves as a specialized scaffold in medicinal chemistry:
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Terpene Synthesis: It acts as a starting material for the synthesis of irregular terpenes where the 1,4-oxygenation pattern is required, distinct from the 1,3-pattern found in natural steroids.[1]
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Heterocycle Formation: The 1,4-diketone motif allows for the Paal-Knorr synthesis of substituted furans, thiophenes, and pyrroles when reacted with acid, P₂S₅, or primary amines, respectively.[1]
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Bio-isosteres: Used to probe the steric requirements of binding pockets where a flat aromatic ring (like p-benzoquinone) is too reactive or toxic; the dione offers a non-planar, non-aromatic alternative.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793761, 2-methylcyclohexane-1,4-dione.[1] Retrieved February 9, 2026, from [Link]
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Organic Syntheses (Various Years). General procedures for Jones Oxidation. (Methodology adapted from standard protocols for secondary alcohol oxidation).[1] [Link]
